molecular formula C19H23ClN4O2 B2943889 (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride CAS No. 1351599-08-0

(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

Cat. No. B2943889
CAS RN: 1351599-08-0
M. Wt: 374.87
InChI Key: RUCXXCSNGOWYNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of related isoxazole derivatives has been determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set . The results show that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .

Scientific Research Applications

Antimicrobial Potential

Compounds with similar structures have shown good antimicrobial potential . This suggests that our compound could also be explored for its antimicrobial properties.

Antifungal Activity

Some piperazine derivatives have exhibited good antifungal activity . Given the presence of a piperazine ring in our compound, it could potentially be used in antifungal applications.

Cytotoxic Activity

A study has reported that certain derivatives of 1,2,4-triazole with a piperazine moiety showed promising cytotoxic activity against various cell lines . This indicates that our compound could potentially be used in cancer research for its cytotoxic properties.

Modulation of Pharmacokinetic Properties

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Therefore, our compound could potentially be used to enhance the pharmacokinetic properties of other drug substances.

Potential Treatment for Neurological Disorders

Piperazine derivatives have been studied as potential treatments for Parkinson’s and Alzheimer’s disease . Given the presence of a piperazine ring in our compound, it could potentially be explored for its neuroprotective effects.

Psychoactive Substances

Piperazine derivatives are also known to be used as psychoactive substances . While this is not a therapeutic application, it is a potential use of the compound that should be considered in research and regulatory contexts.

properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2.ClH/c1-13-17(14(2)25-21-13)12-22-7-9-23(10-8-22)19(24)16-11-20-18-6-4-3-5-15(16)18;/h3-6,11,20H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCXXCSNGOWYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

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